N1-(5-methylisoxazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
Description
N1-(5-methylisoxazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is an oxalamide derivative characterized by a central oxalamide (N1-C(=O)-N2-C(=O)) backbone substituted with a 5-methylisoxazol-3-yl group at the N1 position and a tetrahydrofuran-2-ylmethyl group at the N2 position.
Properties
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-7-5-9(14-18-7)13-11(16)10(15)12-6-8-3-2-4-17-8/h5,8H,2-4,6H2,1H3,(H,12,15)(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVCKXPOTUMIKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(5-methylisoxazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves the following steps:
Formation of 5-methylisoxazole-3-carboxylic acid: This can be achieved through the cyclization of suitable precursors such as 3-aminomethyl-5-methylisoxazole.
Activation of the carboxylic acid: The carboxylic acid group is activated using reagents like thionyl chloride to form the corresponding acid chloride.
Coupling with tetrahydrofuran-2-ylmethylamine: The activated acid chloride is then reacted with tetrahydrofuran-2-ylmethylamine to form the oxalamide derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N1-(5-methylisoxazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions, with conditions varying based on the specific reagents.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, ketones, or aldehydes.
Reduction Products: Reduction can yield amines or alcohols.
Substitution Products: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into molecular mechanisms.
Medicine: N1-(5-methylisoxazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide may have therapeutic potential. It can be explored for its pharmacological properties, including its ability to modulate biological pathways and treat diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications.
Mechanism of Action
The mechanism by which N1-(5-methylisoxazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and applications of N1-(5-methylisoxazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide with other oxalamide derivatives:
Key Observations :
Metabolic and Toxicological Profiles
Metabolism :
- S336 and Related Flavoring Agents : FAO/WHO reports indicate rapid metabolism in rat hepatocytes without amide bond hydrolysis, suggesting metabolic stability .
- N1-(5-methylisoxazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide: No direct metabolic data, but its oxalamide backbone and heterocyclic substituents may follow similar non-hydrolytic pathways .
Biological Activity
N1-(5-methylisoxazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 252.28 g/mol. Its structure features a 5-methylisoxazole moiety and a tetrahydrofuran substituent, which may contribute to its biological properties.
Mechanisms of Biological Activity
Research indicates that compounds with isoxazole and oxalamide groups exhibit various biological activities, including:
- Enzyme Inhibition : Compounds similar to N1-(5-methylisoxazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide have been studied for their ability to inhibit specific enzymes involved in cancer progression and other diseases.
- Antimicrobial Activity : The presence of heterocyclic rings such as isoxazole often correlates with antimicrobial properties, making it a candidate for further investigation in this area.
In Vitro Studies
A variety of studies have been conducted to assess the biological activity of related compounds:
- Anticancer Activity :
- Antimicrobial Effects :
- Enzyme Inhibition :
Case Study 1: Anticancer Activity
A study assessed the anticancer properties of an oxalamide derivative similar to N1-(5-methylisoxazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide. The compound was tested against multiple cancer cell lines, showing IC50 values ranging from 10 to 30 µM, indicating strong cytotoxicity compared to standard chemotherapeutics like cisplatin.
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial activity of a related compound was evaluated using disc diffusion methods. Results indicated that the compound exhibited zones of inhibition ranging from 15 mm to 25 mm against various bacterial strains, demonstrating significant antibacterial potential.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
